NIBR189

Description

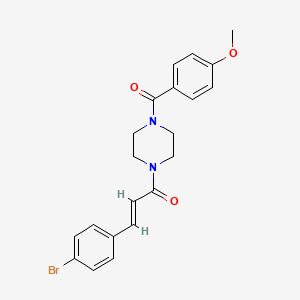

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O3/c1-27-19-9-5-17(6-10-19)21(26)24-14-12-23(13-15-24)20(25)11-4-16-2-7-18(22)8-3-16/h2-11H,12-15H2,1H3/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHXXBRBGWUOHR-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599432-08-2 | |

| Record name | (E)-3-(4-bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of NIBR189

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIBR189 is a potent and selective antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as G protein-coupled receptor 183 (GPR183). This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental methodologies used for its characterization. Quantitative data from key in vitro and in vivo studies are summarized, and relevant signaling pathways and experimental workflows are visually represented. This document is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a small molecule antagonist developed for the EBI2/GPR183 receptor. EBI2 is a G protein-coupled receptor that plays a crucial role in the adaptive immune response by guiding the migration of immune cells, particularly B cells, to specific locations within secondary lymphoid organs. The endogenous ligand for EBI2 is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol. By blocking the action of 7α,25-OHC, this compound can modulate immune cell trafficking, making it a valuable tool for studying the physiological roles of EBI2 and a potential therapeutic agent for autoimmune diseases and other inflammatory conditions.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the EBI2/GPR183 receptor. This compound binds to the receptor, thereby preventing the binding of its endogenous agonist, 7α,25-OHC. This blockade of agonist binding inhibits the downstream signaling cascade initiated by EBI2 activation.

Molecular Target: EBI2/GPR183

EBI2/GPR183 is a class A G protein-coupled receptor. Upon binding of 7α,25-OHC, EBI2 couples to inhibitory G proteins of the Gαi family. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the dissociation of the Gαi and Gβγ subunits, which then go on to modulate various downstream effector pathways. A key consequence of EBI2 activation is the chemotaxis of immune cells along a gradient of 7α,25-OHC.

Downstream Signaling Inhibition

By preventing the activation of EBI2, this compound effectively abrogates the Gαi-mediated signaling cascade. The key downstream effects of this compound's antagonistic activity include:

-

Inhibition of Gαi Protein Activation: this compound blocks the conformational change in EBI2 that is necessary for the exchange of GDP for GTP on the Gαi subunit, thus preventing its activation.

-

Suppression of Calcium Mobilization: The activation of EBI2 can lead to an increase in intracellular calcium concentration. This compound inhibits this agonist-induced calcium flux.

-

Blockade of Cell Migration: A primary physiological role of the EBI2/7α,25-OHC axis is to direct immune cell migration. This compound potently inhibits the chemotactic migration of immune cells, such as the human monocytic cell line U937, towards a 7α,25-OHC gradient.

Quantitative Data

The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Species | Assay | IC50 Value | Reference |

| EBI2 Antagonism | Human | Calcium Mobilization | 11 nM | [1] |

| EBI2 Antagonism | Mouse | Calcium Mobilization | 16 nM | [1] |

| Oxysterol-dependent Activation Inhibition | Not Specified | Not Specified | 9 nM | [1] |

| U937 Cell Migration Inhibition | Human | Chemotaxis Assay | 0.3 nM | [1] |

| Gαi Protein Activation Inhibition | Human | GTP Turnover Assay | ~0.23 µM |

Table 1: In Vitro Potency of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an EBI2 agonist in Chinese Hamster Ovary (CHO) cells stably expressing the human EBI2 receptor.

-

Cell Line: CHO cells stably expressing human EBI2/GPR183.

-

Reagents:

-

This compound (various concentrations)

-

7α,25-dihydroxycholesterol (7α,25-OHC) as the agonist

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

-

Protocol:

-

Seed CHO-EBI2 cells into 96-well black-walled, clear-bottom plates and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature.

-

Measure the baseline fluorescence using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Add a fixed concentration of the agonist 7α,25-OHC to stimulate the EBI2 receptor.

-

Immediately measure the change in fluorescence intensity over time.

-

The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

-

Cell Migration (Chemotaxis) Assay

This assay assesses the ability of this compound to block the migration of U937 cells towards a chemoattractant gradient of 7α,25-OHC. A common method for this is the transwell migration assay.

-

Cell Line: Human monocytic cell line U937.

-

Reagents:

-

This compound (various concentrations)

-

7α,25-dihydroxycholesterol (7α,25-OHC) as the chemoattractant

-

Cell culture medium (e.g., RPMI-1640 with 0.5% BSA)

-

-

Protocol:

-

Culture U937 cells and resuspend them in migration buffer (e.g., serum-free media).

-

Pre-incubate the U937 cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Place transwell inserts (e.g., with a 5 µm pore size) into the wells of a 24-well plate.

-

Add the chemoattractant 7α,25-OHC to the lower chamber of the wells.

-

Add the pre-incubated U937 cells to the upper chamber of the transwell inserts.

-

Incubate the plate for a period that allows for cell migration (e.g., 3 hours) at 37°C in a CO2 incubator.

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

-

The IC50 value is determined by plotting the percentage of inhibition of cell migration against the concentration of this compound.

-

Gαi Activation Assay (GTPγS Binding Assay)

This biochemical assay directly measures the activation of Gαi proteins by assessing the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to cell membranes containing the EBI2 receptor.

-

Preparation: Cell membranes from cells expressing the EBI2/GPR183 receptor.

-

Reagents:

-

This compound (various concentrations)

-

7α,25-dihydroxycholesterol (7α,25-OHC) as the agonist

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

-

Protocol:

-

In a multi-well plate, combine the cell membranes, GDP, and varying concentrations of this compound or vehicle.

-

Add the agonist 7α,25-OHC to stimulate the receptor.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for [35S]GTPγS binding to activated Gαi proteins.

-

Terminate the reaction by rapid filtration through a filter mat, which traps the membranes.

-

Wash the filters to remove unbound [35S]GTPγS.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The IC50 value is calculated by determining the concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.

-

Visualizations

Signaling Pathway

Caption: this compound antagonizes the EBI2/GPR183 receptor, blocking Gαi-mediated signaling and subsequent cell migration.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for determining the IC50 of this compound using a calcium mobilization assay.

Experimental Workflow: Transwell Migration Assay

Caption: Workflow for assessing the inhibitory effect of this compound on U937 cell migration.

Conclusion

This compound is a well-characterized antagonist of the EBI2/GPR183 receptor. Its mechanism of action, involving the inhibition of Gαi-mediated signaling and subsequent blockade of immune cell migration, is supported by robust in vitro data. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound and other modulators of the EBI2 signaling pathway. This molecule serves as a critical tool for dissecting the roles of EBI2 in health and disease and holds promise for the development of novel therapeutics for immune-mediated disorders.

References

NIBR189: A Technical Guide to its Function as an EBI2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NIBR189, a potent and selective antagonist of the EBI2 (Epstein-Barr virus-induced gene 2) receptor, also known as GPR183. This document details its mechanism of action, summarizes its quantitative activity, provides detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Core Function and Mechanism of Action

This compound is a small molecule antagonist that effectively blocks the signaling of the EBI2 receptor. EBI2 is a G protein-coupled receptor (GPCR) predominantly expressed on immune cells, including B cells, T cells, dendritic cells, and macrophages.[1][2] Its endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol that plays a crucial role in directing immune cell migration and positioning within lymphoid tissues.[2][3][4] By binding to EBI2, this compound prevents the downstream signaling cascade initiated by 7α,25-OHC, thereby inhibiting immune cell migration and modulation of inflammatory responses.[1] This mechanism of action makes this compound a valuable tool for studying the physiological roles of the EBI2 pathway and a potential therapeutic agent for autoimmune and inflammatory diseases.[5][6]

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activity and pharmacokinetic properties of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Species | Cell Line/System | Target | Parameter | Value (nM) | Reference(s) |

| EBI2 Antagonism | Human | EBI2 | IC50 | 11 | [5] | |

| EBI2 Antagonism | Mouse | EBI2 | IC50 | 16 | [5] | |

| Oxysterol-dependent Activation | IC50 | 9 | [5] | |||

| Cell Migration | Human | U937 cells | EBI2 | IC50 | 0.3 | [5] |

| Gαi Protein Activation (in detergent) | Human | EBI2 | IC50 | 230 | [7] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Route of Administration | Dose (mg/kg) | CL (µL/min/mg) | t1/2 (h) | Vss (L/kg) | AUC (nmol·h/L) | Cmax (nmol/L) | Reference(s) |

| Intravenous (IV) | 1 | 16 | 1.1 | 1.4 | 2435 | [5] | |

| Oral (PO) | 3 | 3608 | [5] |

Signaling Pathway and Experimental Workflows

EBI2 Signaling Pathway

The binding of the agonist 7α,25-OHC to the EBI2 receptor initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream effectors such as MAP kinases (ERK and p38) and mobilization of intracellular calcium. These signaling events ultimately culminate in cellular responses like chemotaxis. This compound blocks the initial binding of the agonist, thereby inhibiting this entire cascade.

Caption: EBI2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow: In Vitro Characterization of this compound

This workflow outlines the key in vitro assays used to characterize the function of this compound as an EBI2 antagonist.

Caption: Workflow for the in vitro functional characterization of this compound.

Detailed Experimental Protocols

Cell Migration Assay (Transwell)

This protocol is designed to assess the ability of this compound to inhibit EBI2-mediated cell migration towards its agonist, 7α,25-OHC.

Materials:

-

U937 cells (human monocytic cell line) or other EBI2-expressing immune cells.

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Transwell inserts (e.g., 6.5 mm diameter with 5 µm pore size).

-

24-well plates.

-

7α,25-dihydroxycholesterol (7α,25-OHC).

-

This compound.

-

Bovine Serum Albumin (BSA).

-

Calcein-AM.

Procedure:

-

Cell Preparation: Culture U937 cells in RPMI 1640 with 10% FBS. Prior to the assay, wash the cells and resuspend them in migration buffer (RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in migration buffer to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.[5]

-

Chemoattractant Preparation: Prepare a solution of 7α,25-OHC in migration buffer at a concentration known to induce optimal migration (e.g., 100 nM).

-

Assay Setup:

-

Add 600 µL of the 7α,25-OHC solution to the lower wells of a 24-well plate. For negative controls, add migration buffer alone.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the top of each insert.

-

-

Incubation: Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.[5]

-

Quantification:

-

Carefully remove the inserts.

-

To quantify migrated cells, add a solution containing a cell lysis buffer and a fluorescent DNA dye (e.g., CyQUANT) to the lower wells.

-

Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Alternatively, aspirate the media from the lower chamber, centrifuge to pellet the cells, resuspend in a known volume, and count using a hemocytometer or an automated cell counter.

-

-

Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Calcium Mobilization Assay

This protocol measures the ability of this compound to block the increase in intracellular calcium concentration induced by EBI2 activation.

Materials:

-

CHO-K1 cells stably expressing human EBI2.

-

F-12K Medium with 10% FBS.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

Probenecid.

-

7α,25-dihydroxycholesterol (7α,25-OHC).

-

This compound.

-

96-well or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the EBI2-expressing CHO-K1 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in a buffered salt solution (e.g., HBSS).

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate for 1 hour at 37°C.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the this compound dilutions or vehicle to the wells and incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Measurement:

-

Prepare a solution of 7α,25-OHC in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

-

Inject the 7α,25-OHC solution into the wells.

-

Continue to record the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the calcium flux.

-

-

Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the agonist-induced response for each concentration of this compound. Determine the IC50 value using a dose-response curve.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a functional readout of Gαi coupling.

Materials:

-

Membranes prepared from cells overexpressing the EBI2 receptor.

-

[35S]GTPγS.

-

GDP.

-

7α,25-dihydroxycholesterol (7α,25-OHC).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters.

-

Filter manifold for vacuum filtration.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes (e.g., 5-10 µg protein), GDP (e.g., 10 µM), and varying concentrations of this compound or vehicle in the assay buffer.

-

Agonist Addition: Add 7α,25-OHC at a concentration that gives a robust signal (e.g., 100 nM). For basal binding, add buffer alone.

-

Initiation of Reaction: Add [35S]GTPγS (e.g., 0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the basal binding from all values. Calculate the percent inhibition of agonist-stimulated [35S]GTPγS binding for each this compound concentration. Determine the IC50 value from a dose-response curve.

In Vivo Administration in Mice

This protocol provides a general guideline for the administration of this compound to mice for efficacy studies in models of autoimmune or inflammatory diseases.

Materials:

-

This compound.

-

Vehicle for formulation (e.g., 0.5% (w/v) methylcellulose in water, or 10% DMSO in 90% corn oil).[5]

-

Mice (strain appropriate for the disease model, e.g., C57BL/6 for EAE).

-

Gavage needles or appropriate syringes and needles for the chosen route of administration.

Procedure:

-

Formulation Preparation:

-

For oral gavage, a suspension of this compound can be prepared in 0.5% methylcellulose. Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to obtain a uniform suspension.

-

For intraperitoneal injection, a solution or suspension can be prepared. For example, a stock solution in DMSO can be diluted in corn oil or a solution of 20% SBE-β-CD in saline.[5] Ensure the final DMSO concentration is low to avoid toxicity. Sonication may be required to aid dissolution.[5]

-

-

Dosing:

-

The dose of this compound will depend on the specific disease model and study design. Doses in the range of 10-50 mg/kg have been used in various studies.

-

Administer the formulation to the mice via the chosen route (e.g., oral gavage, intraperitoneal injection). The volume of administration should be appropriate for the size of the mouse (e.g., 5-10 mL/kg for oral gavage).

-

-

Dosing Schedule:

-

The frequency of administration will also be model-dependent. For example, in some autoimmune models, dosing may be initiated before or at the time of disease induction and continued daily or twice daily.[8]

-

-

Monitoring:

-

Monitor the animals regularly for clinical signs of the disease, body weight, and any adverse effects of the treatment.

-

At the end of the study, tissues can be collected for histological and immunological analysis to assess the efficacy of this compound.

-

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory resources. Always adhere to institutional guidelines for animal care and use and laboratory safety.

References

- 1. Identification and characterization of small molecule modulators of the Epstein-Barr virus-induced gene 2 (EBI2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]

- 4. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

GPR183 Signaling and the Antagonistic Role of NIBR189: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a critical regulator of immune cell migration and positioning.[1][2] Its activation by specific oxysterols, primarily 7α,25-dihydroxycholesterol (7α,25-OHC), orchestrates the movement of B cells, T cells, and dendritic cells within secondary lymphoid organs, playing a pivotal role in the adaptive immune response.[1][2][3] Dysregulation of the GPR183 signaling pathway has been implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.[3][4] This technical guide provides an in-depth overview of the GPR183 signaling cascade, the pharmacological effects of its antagonist NIBR189, and detailed experimental protocols for studying this pathway.

The GPR183 Signaling Pathway

GPR183 is a Class A G protein-coupled receptor (GPCR) that is predominantly expressed on various immune cells, including B cells, T cells, dendritic cells, and macrophages.[1][5] The primary endogenous ligand for GPR183 is 7α,25-OHC, an oxysterol synthesized from cholesterol through the enzymatic action of cholesterol 25-hydroxylase (CH25H) and cytochrome P450 7B1 (CYP7B1).[6][7]

Upon binding of 7α,25-OHC, GPR183 undergoes a conformational change, leading to the activation of intracellular signaling cascades. The receptor primarily couples to the Gαi subunit of heterotrimeric G proteins.[8][9] Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More critically for its role in cell migration, the dissociation of the Gβγ subunits from Gαi initiates a signaling cascade that promotes chemotaxis.[10] This involves the activation of downstream effectors such as phosphoinositide 3-kinase (PI3K), which in turn activates Akt and subsequently leads to the activation of small GTPases like Rac and Cdc42, culminating in cytoskeletal rearrangements necessary for cell movement.

Furthermore, GPR183 activation has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), pathways known to be involved in cell proliferation, differentiation, and inflammation.[8][9]

This compound: A GPR183 Antagonist

This compound is a potent and selective small-molecule antagonist of GPR183.[1] It competitively inhibits the binding of 7α,25-OHC to the receptor, thereby blocking the downstream signaling events.[11] The antagonistic activity of this compound has been demonstrated in various in vitro and in vivo models, where it effectively inhibits immune cell migration and mitigates inflammatory responses.[1][12]

Recent studies have highlighted the therapeutic potential of this compound in preclinical models of severe viral respiratory infections, such as influenza and SARS-CoV-2.[12] In these models, this compound treatment reduced the infiltration of macrophages into the lungs and decreased the production of pro-inflammatory cytokines.[12] Furthermore, structural optimization of this compound has led to the development of new antagonists with improved pharmacokinetic profiles and efficacy in models of inflammatory bowel disease.

Quantitative Data on GPR183 Ligands and this compound

The following tables summarize the binding affinities and functional potencies of the endogenous agonist 7α,25-OHC and the antagonist this compound for GPR183.

| Compound | Assay Type | Species | IC50 / EC50 / Kd | Reference |

| This compound | GPR183 Inhibition | Human | IC50: 11 nM | [1] |

| GPR183 Inhibition | Mouse | IC50: 16 nM | [1] | |

| Oxysterol-dependent activation block | - | IC50: 9 nM | [1] | |

| U937 cell migration block | Human | IC50: 0.3 nM | [1] | |

| Gαi protein activation inhibition | Human | IC50: ~0.23 µM | [13] | |

| 7α,25-Dihydroxycholesterol (7α,25-OHC) | GPR183 Activation (GTPγS) | Human | EC50: 140 pM | [8][14] |

| GPR183 Binding | Human | Kd: 450 pM | [8][14] | |

| cAMP Production Inhibition | Human | IC50: 2 nM | [14] | |

| β-arrestin Recruitment | Human | EC50: 39.8 nM | [15] | |

| G protein activation | Human | EC50: 60 nM | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the GPR183 signaling pathway and the effects of its modulators.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR183 activation, typically through Gαq-coupling (or co-transfection with a promiscuous Gα subunit like Gα16).[16][17]

Principle: Upon ligand binding, GPR183 activation leads to the release of calcium from intracellular stores.[16] This change in calcium concentration is detected by a fluorescent calcium indicator dye.

Protocol:

-

Cell Culture: Culture HEK293T cells transiently co-transfected with GPR183 and a promiscuous Gα16 subunit in a 96-well black, clear-bottom plate.

-

Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.[18]

-

Compound Preparation: Prepare serial dilutions of the agonist (7α,25-OHC) and antagonist (this compound). For antagonist testing, pre-incubate the cells with this compound for a defined period before adding the agonist.

-

Fluorescence Measurement: Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Inject the compounds and continuously record the fluorescence intensity (excitation ~490 nm, emission ~525 nm) for at least 60-120 seconds.[18]

-

Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) to determine the cellular response. Plot concentration-response curves to determine EC50 for agonists and IC50 for antagonists.

Chemotaxis Assay (Transwell)

This assay quantifies the migration of GPR183-expressing cells towards a chemoattractant gradient.

Principle: Cells are placed in the upper chamber of a Transwell insert, separated by a porous membrane from the lower chamber containing the chemoattractant (7α,25-OHC). The number of cells that migrate through the pores to the lower chamber is quantified.

Protocol:

-

Cell Preparation: Culture GPR183-expressing cells (e.g., HL-60 or primary immune cells) and resuspend them in serum-free medium.[4]

-

Assay Setup: Place Transwell inserts (with appropriate pore size, e.g., 5 μm) into a 24-well plate.[19]

-

Chemoattractant Gradient: Add medium containing the chemoattractant (7α,25-OHC) to the lower chamber. To test antagonists, add this compound to both the upper and lower chambers.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 2-4 hours).

-

Quantification:

-

Non-adherent cells: Count the cells that have migrated to the lower chamber using a hemocytometer or flow cytometry.

-

Adherent cells: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane with a dye like crystal violet. Elute the dye and measure the absorbance, or count the stained cells under a microscope.[20]

-

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to GPR183 and can be used to determine the binding affinity of unlabeled compounds like this compound.

Principle: A radiolabeled ligand (e.g., [3H]-7α,25-OHC) is incubated with a membrane preparation containing GPR183. The amount of bound radioactivity is measured. In competition assays, the ability of an unlabeled compound (this compound) to displace the radioligand is quantified to determine its binding affinity (Ki).[21]

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing GPR183 by homogenization and centrifugation.[6]

-

Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).[6]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.[6]

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine non-specific binding using a high concentration of an unlabeled ligand. Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the concentration of the competitor to generate a competition curve and calculate the IC50, from which the Ki can be derived using the Cheng-Prusoff equation.

Conclusion

The GPR183 signaling pathway is a key regulator of immune cell trafficking and represents a promising target for the development of novel therapeutics for inflammatory and autoimmune diseases. The antagonist this compound has proven to be a valuable tool for elucidating the role of GPR183 in these processes and serves as a lead compound for the development of next-generation GPR183 inhibitors. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this important signaling pathway and to screen for new modulators with therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and characterization of small molecule modulators of the Epstein-Barr virus-induced gene 2 (EBI2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Activation of GPR183 by 7 α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor- κ B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 10. scite.ai [scite.ai]

- 11. GPR183-Oxysterol Axis in Spinal Cord Contributes to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]

- 15. Biased agonism and allosteric modulation of G protein‐coupled receptor 183 – a 7TM receptor also known as Epstein–Barr virus‐induced gene 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. benchchem.com [benchchem.com]

- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

NIBR189: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR189 is a potent and selective small-molecule antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as G protein-coupled receptor 183 (GPR183). EBI2 is a key regulator of immune cell migration and positioning, playing a crucial role in the adaptive immune response. Its activation by endogenous oxysterol ligands, primarily 7α,25-dihydroxycholesterol (7α,25-OHC), guides B cells, T cells, and dendritic cells to specific locations within secondary lymphoid organs. Dysregulation of the EBI2 signaling pathway has been implicated in the pathogenesis of several autoimmune diseases, making it an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its potential applications in autoimmune disease research.

Mechanism of Action

This compound exerts its effects by directly antagonizing the EBI2 receptor. By binding to EBI2, it prevents the binding of the endogenous agonist 7α,25-OHC, thereby inhibiting downstream signaling cascades. This blockade of EBI2 signaling disrupts the chemotactic cues that guide immune cells, ultimately interfering with the inflammatory processes that drive autoimmune diseases. The EBI2 signaling pathway is primarily coupled to Gαi proteins, and its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell migration.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Species | Cell Line/System | IC50 (nM) | Reference |

| EBI2 Antagonism | Human | Recombinant | 11 | [1] |

| EBI2 Antagonism | Mouse | Recombinant | 16 | [1] |

| Oxysterol-dependent Activation | - | CHO cells | 9 | [1] |

| Cell Migration | Human | U937 cells | 0.3 | [1] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Route of Administration | Dose (mg/kg) | Cmax (nmol/L) | t1/2 (h) | AUC (nmol·h/L) | CL (µL/min/mg) | Vss (L/kg) | Reference |

| Intravenous (IV) | 1 | - | 1.1 | 2435 | 16 | 1.4 | [1] |

| Oral (PO) | 3 | - | - | 3608 | - | - | [1] |

Signaling Pathways and Experimental Workflows

EBI2 Signaling Pathway

The following diagram illustrates the EBI2 signaling cascade upon activation by its endogenous ligand, 7α,25-OHC, and the point of inhibition by this compound.

Caption: EBI2 signaling pathway and inhibition by this compound.

Experimental Workflow: Cell Migration Assay

The following diagram outlines a typical workflow for a transwell cell migration assay to evaluate the effect of this compound.

Caption: Workflow for a transwell cell migration assay.

Experimental Protocols

Cell Migration Assay (Transwell Assay)

This protocol is adapted for the U937 monocytic cell line.

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Serum-free RPMI-1640 medium

-

7α,25-dihydroxycholesterol (7α,25-OHC)

-

This compound

-

Transwell inserts (e.g., 8 µm pore size for 24-well plates)

-

24-well plates

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Cell Preparation: Culture U937 cells in complete RPMI-1640 medium. Prior to the assay, harvest the cells and wash them with serum-free medium. Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

-

Assay Setup:

-

Add 600 µL of serum-free RPMI-1640 containing the chemoattractant (e.g., 100 nM 7α,25-OHC) to the lower chambers of a 24-well plate.

-

Add 100 µL of the U937 cell suspension to the upper chamber of each transwell insert.

-

Add this compound at various concentrations (or vehicle control) to the upper chamber.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3 hours.[1]

-

Analysis:

-

After incubation, carefully remove the transwell inserts from the wells.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.

-

Stain the fixed cells with Crystal Violet solution for 15 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Count the number of migrated cells in several random fields of view using a microscope.

-

-

Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

In Vivo Studies in Autoimmune Disease Models

This compound has shown potential in preclinical models of autoimmune diseases, particularly those where immune cell migration is a key pathological feature.

Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis:

In a transfer EAE model, the migration of encephalitogenic T cells into the central nervous system (CNS) is a critical step. Studies have shown that EBI2 is highly expressed in multiple sclerosis lesions.[2] In a preclinical study, the EBI2 antagonist this compound was used to pre-treat peripheral blood mononuclear cells (PBMCs), which largely diminished the migration of CD4+ T cells towards the EBI2 ligand 7α,25-OHC.[2] While specific in vivo efficacy data with this compound in EAE models is still emerging, the inhibition of key pathogenic cell migration suggests its therapeutic potential.

Systemic Lupus Erythematosus (SLE):

In skin lesions of lupus patients, there is an upregulation of enzymes that produce 7α,25-OHC, which in turn promotes the recruitment of GPR183-expressing immune cells. A GPR183 inhibitor was shown to attenuate the enhanced recruitment of peripheral blood mononuclear cells by fibroblasts stimulated with IL-1β, a key cytokine in lupus pathogenesis.[3] This suggests that targeting the EBI2/GPR183 pathway with antagonists like this compound could be a viable therapeutic strategy for cutaneous lupus.

Rheumatoid Arthritis (RA):

While direct in vivo studies with this compound in RA models are not yet widely published, a recent study on a novel GPR183 antagonist, compound 32, demonstrated significant efficacy in a mouse collagen-induced arthritis (CIA) model.[4] This compound reduced paw swelling, joint inflammation, and the expression of pro-inflammatory cytokines at a dose of 0.1 mg/kg.[4] These findings strongly support the therapeutic potential of targeting GPR183 in RA and suggest that this compound would likely exhibit similar beneficial effects.

Conclusion

This compound is a valuable research tool for investigating the role of the EBI2 signaling pathway in autoimmune and inflammatory diseases. Its high potency and selectivity make it suitable for both in vitro and in vivo studies. The provided data and protocols offer a starting point for researchers to explore the therapeutic potential of targeting EBI2 in a variety of autoimmune conditions. Further research, particularly in well-defined animal models of autoimmunity, will be crucial to fully elucidate the clinical potential of this compound and other EBI2 antagonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. air.unimi.it [air.unimi.it]

- 3. Oxysterols contribute to immune cell recruitment in SLE skin lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a First-in-Class GPR183 Antagonist for the Potential Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of NIBR189 Binding to EBI2/GPR183: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interactions of NIBR189, a potent antagonist of the Epstein-Barr virus-induced gene 2 (EBI2/GPR183) receptor. EBI2 is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating immune cell migration and has been implicated in various autoimmune and inflammatory diseases. This compound has emerged as a valuable tool for studying EBI2 signaling and as a potential therapeutic agent. This document outlines the key quantitative data, detailed experimental protocols for characterizing this compound binding and function, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound in various assays. These values highlight the compound's high affinity and antagonist activity at the EBI2 receptor.

| Parameter | Species | Assay Type | Value (nM) | Reference |

| IC50 | Human | Inhibition of EBI2 | 11 | [1] |

| IC50 | Mouse | Inhibition of EBI2 | 16 | [1] |

| IC50 | - | Oxysterol-dependent activation | 9 | [1] |

| IC50 | - | U937 cell migration | 0.3 | [1] |

| IC50 | - | Gαi protein activation (in the presence of 100 nM 7α,25-OHC) | 230 | [1] |

Table 1: In Vitro Potency of this compound

Structural Insights into this compound Binding

While a co-crystal structure of this compound with EBI2 is not publicly available, significant insights into its binding can be inferred from mutagenesis studies of the natural ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), and the cryo-electron microscopy (cryo-EM) structure of EBI2 in complex with the inverse agonist GSK682753A.

The binding pocket for oxysterols in EBI2 is located within the transmembrane (TM) bundle. Key residues identified through mutagenesis studies as crucial for 7α,25-OHC binding include Arg87 in TM-II, Tyr112 and Tyr116 in TM-III, Asn114 in TM-III, Glu183 in the second extracellular loop (ECL2), and Tyr260 in TM-VI[2]. The cryo-EM structure of the active EBI2-Gαi complex with 7α,25-OHC confirms that the TMs 3-7 form a hydrophobic cavity to accommodate the ligand, with Tyr116 and Tyr260 engaging the 7α-hydroxyl group, and Arg87 and Tyr112 interacting with the 25-hydroxyl group[1].

Given that this compound is a competitive antagonist, it is highly probable that it occupies the same orthosteric binding pocket as the natural ligand and other synthetic modulators. The development of this compound originated from a medicinal chemistry campaign starting with the antagonist NIBR127[3]. The structural modifications leading to this compound likely optimized its interactions with the hydrophobic and polar features of this binding site.

EBI2 Signaling Pathway

Activation of EBI2 by its endogenous oxysterol ligands, such as 7α,25-OHC, initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and downstream effects on mitogen-activated protein kinases (MAPKs) like ERK and p38, ultimately resulting in chemotaxis.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the binding and functional activity of this compound at the EBI2 receptor.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand ([³H]7α,25-OHC) from the EBI2 receptor, allowing for the determination of its binding affinity.

Materials:

-

HEK293 or CHO cell membranes expressing human EBI2

-

[³H]7α,25-OHC (radioligand)

-

This compound (test compound)

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.1% (w/v) BSA

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂

-

Scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/B)

-

96-well plates

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 25 µL of binding buffer, 25 µL of the appropriate this compound dilution, and 25 µL of [³H]7α,25-OHC (to a final concentration of ~1-5 nM).

-

Add 25 µL of EBI2-expressing cell membranes (typically 5-20 µg of protein per well) to initiate the binding reaction.

-

For non-specific binding control wells, add a high concentration of unlabeled 7α,25-OHC (e.g., 10 µM) instead of this compound.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration manifold.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials.

-

Add 4-5 mL of scintillation fluid to each vial and count the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound, which can be converted to a Ki value using the Cheng-Prusoff equation.

Gαi Activation Assay (Fluorescence-Based GTP Turnover)

This assay measures the ability of EBI2 to catalyze the exchange of GDP for a fluorescently labeled GTP analog on the Gαi subunit upon agonist stimulation, and the inhibition of this process by an antagonist like this compound.

Materials:

-

Purified, recombinant human EBI2 receptor

-

Purified, recombinant heterotrimeric Gαiβγ protein

-

BODIPY-FL-GTP or a similar fluorescent GTP analog

-

7α,25-OHC (agonist)

-

This compound (antagonist)

-

Assay buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 1 µM GDP, 0.05% (w/v) n-Dodecyl-β-D-maltoside (DDM)

-

384-well, low-volume, black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and a fixed concentration of 7α,25-OHC in assay buffer.

-

In a 384-well plate, mix the purified EBI2 receptor (final concentration ~10-50 nM) and Gαiβγ protein (final concentration ~200-500 nM).

-

Add the this compound dilutions and the fixed concentration of 7α,25-OHC (typically at its EC80) to the EBI2/G protein mixture. For agonist control wells, add only 7α,25-OHC. For basal control wells, add only buffer.

-

Incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the fluorescent GTP analog (final concentration ~50-200 nM).

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm for BODIPY-FL-GTP).

-

Record data points every 30-60 seconds for 30-60 minutes.

-

Calculate the initial rate of the reaction (slope of the linear phase of the fluorescence curve) for each condition.

-

Plot the initial rates against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Cell Migration (Chemotaxis) Assay

This assay assesses the ability of this compound to block the migration of EBI2-expressing cells (e.g., U937 monocytes) towards a chemoattractant (7α,25-OHC).

Materials:

-

U937 cells

-

RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Serum-free RPMI 1640 medium

-

7α,25-OHC (chemoattractant)

-

This compound (antagonist)

-

Transwell inserts with a 5 µm pore size for 24-well plates

-

Calcein-AM or similar cell viability dye

-

Fluorescence plate reader

Procedure:

-

Culture U937 cells in complete medium. The day before the assay, resuspend the cells in serum-free medium and incubate overnight.

-

On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

In the lower chamber of a 24-well plate, add 600 µL of serum-free medium containing 7α,25-OHC (at a concentration that induces sub-maximal migration, e.g., 10-100 nM). For negative control wells, add serum-free medium without the chemoattractant.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated U937 cell suspension to the upper chamber of each insert.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

Carefully remove the inserts from the plate. Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

To quantify the migrated cells, add a fluorescent dye such as Calcein-AM to the lower chamber and incubate according to the manufacturer's instructions.

-

Read the fluorescence in the lower chamber using a fluorescence plate reader.

-

Plot the fluorescence intensity (proportional to the number of migrated cells) against the concentration of this compound and determine the IC50 value.

Experimental Workflow Summary

The characterization of this compound's interaction with EBI2 typically follows a logical progression from initial binding confirmation to functional cellular assays.

References

- 1. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and characterization of small molecule modulators of the Epstein-Barr virus-induced gene 2 (EBI2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

NIBR189: A Technical Guide to Selectivity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR189 is a potent and selective small-molecule antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as G protein-coupled receptor 183 (GPR183). EBI2 is a key regulator of immune cell migration, and its modulation presents a promising therapeutic strategy for a range of autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the selectivity and potential off-target effects of this compound, based on publicly available data. It includes a summary of its potency, details on the EBI2 signaling pathway, and generalized experimental protocols for key assays used in its characterization.

Data Presentation

On-Target Potency of this compound

This compound demonstrates high affinity and functional antagonism against its intended target, EBI2. The following table summarizes the reported in vitro potency of this compound from various functional assays.

| Target | Assay Type | Species | IC50 (nM) | Reference |

| EBI2 (GPR183) | Inhibition of Oxysterol-Dependent Activation | Human | 11 | [1] |

| EBI2 (GPR183) | Inhibition of Oxysterol-Dependent Activation | Mouse | 16 | [1] |

| EBI2 (GPR183) | Blockade of Oxysterol-Dependent Activation | Not Specified | 9 | [1] |

| EBI2 (GPR183) | U937 Cell Migration Blockade | Human | 0.3 | [1] |

| EBI2 (GPR183) | GTP Turnover Assay | Not Specified | 230 |

Off-Target Selectivity Profile

A comprehensive off-target selectivity profile for this compound against a broad panel of kinases, GPCRs, ion channels, and other enzymes is not publicly available. Typically, pharmaceutical lead compounds are screened against extensive safety panels (e.g., CEREP, Eurofins SafetyScreen, Reaction Biology InVEST) to identify potential off-target liabilities. While the primary publication describing this compound mentions its extensive characterization in various functional signaling assays, the specific results of broad panel screening have not been disclosed in the accessible literature.[2]

The absence of this data in the public domain precludes a detailed tabular summary of off-target effects. Researchers are advised to consider this lack of comprehensive public data when evaluating the potential for off-target activities of this compound in their experimental systems.

Signaling Pathways and Experimental Workflows

EBI2 (GPR183) Signaling Pathway

EBI2 is a G protein-coupled receptor that primarily signals through the Gαi subunit. Upon binding of its endogenous oxysterol ligands, such as 7α,25-dihydroxycholesterol (7α,25-OHC), EBI2 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, EBI2 signaling involves the recruitment of β-arrestin, which can mediate G protein-independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK and p38. The culmination of these signaling events is the regulation of immune cell migration.

References

An In-Depth Technical Guide to the Pharmacology of NIBR189

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIBR189 is a potent and selective small-molecule antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as G protein-coupled receptor 183 (GPR183). EBI2 and its endogenous oxysterol ligands, primarily 7α,25-dihydroxycholesterol (7α,25-OHC), play a crucial role in regulating immune cell migration and positioning, making this signaling axis a compelling target for autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo activities, and key experimental methodologies. All quantitative data are summarized in structured tables, and relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Core Pharmacology

This compound exerts its pharmacological effect by directly competing with the natural ligand, 7α,25-OHC, for binding to the EBI2 receptor. This antagonism blocks the downstream signaling cascade initiated by ligand binding, thereby inhibiting immune cell migration.

Mechanism of Action

EBI2 is a G protein-coupled receptor that primarily signals through the Gαi subunit of heterotrimeric G proteins. Upon activation by 7α,25-OHC, EBI2 promotes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the βγ subunits. Both the Gαi-GTP and the Gβγ dimer can then modulate the activity of various downstream effector proteins. This signaling cascade ultimately results in the reorganization of the actin cytoskeleton, leading to chemotaxis. This compound, by binding to EBI2, prevents this conformational change and subsequent G protein activation.

Signaling Pathway

The EBI2 signaling pathway is integral to the directed migration of various immune cells, including B cells, T cells, and dendritic cells. The key steps in this pathway and the inhibitory action of this compound are illustrated below.

Quantitative Pharmacological Data

The potency of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Species | Parameter | Value (nM) | Reference(s) |

| EBI2 Binding | Human | IC50 | 11 | [1][2] |

| EBI2 Binding | Mouse | IC50 | 16 | [1][2] |

| Functional Assay (Oxysterol-dependent activation) | Human | IC50 | 9 | [2] |

| Functional Assay (Gαi protein activation) | Human | IC50 | ~230 | [3] |

| U937 Cell Migration | Human | IC50 | 0.3 | [2] |

Note: The discrepancy in functional assay IC50 values may be due to different experimental conditions and readout methods.

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

To date, a comprehensive public dataset of pharmacokinetic parameters for this compound including Cmax, Tmax, half-life, and bioavailability following oral and intravenous administration in mice has not been identified in the reviewed literature. It is stated that the compound possesses pharmacokinetic properties suitable for in vivo experiments[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. This section outlines the core experimental protocols used to characterize this compound.

EBI2 Radioligand Binding Assay

This competitive binding assay is used to determine the affinity of this compound for the EBI2 receptor.

Principle: The assay measures the ability of unlabeled this compound to displace a radiolabeled EBI2 ligand, typically [3H]-7α,25-OHC, from membranes prepared from cells overexpressing the EBI2 receptor.

Workflow:

References

Methodological & Application

NIBR189 In Vitro Assay Application Notes and Protocols

For Research Use Only.

Introduction

NIBR189 is a potent and selective antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183.[1] EBI2 is a G protein-coupled receptor (GPCR) that is activated by oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC). The EBI2 signaling pathway plays a crucial role in the adaptive immune response by directing the migration of B cells and other immune cells. Dysregulation of this pathway has been linked to autoimmune diseases, making EBI2 an attractive therapeutic target.[2] this compound inhibits both human and mouse EBI2, making it a valuable tool for studying the biological functions of this receptor and for preclinical research in autoimmune and inflammatory disorders.[1]

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound. The included assays are designed to assess the potency of this compound in inhibiting EBI2 signaling and function.

Data Presentation

The following table summarizes the quantitative data for this compound activity in various in vitro assays.

| Assay Type | Target | Species | Ligand/Stimulus | Parameter | Value | Reference |

| Functional Assay | EBI2/GPR183 | Human | Oxysterol | IC50 | 11 nM | [1] |

| Functional Assay | EBI2/GPR183 | Mouse | Oxysterol | IC50 | 16 nM | [1] |

| Gαi Protein Activation Assay | EBI2/GPR183 | N/A | 7α,25-OHC (100 nM) | IC50 | ~0.23 µM | [3] |

| Cell Migration Assay | EBI2/GPR183 | Human | Oxysterol | IC50 | 0.3 nM | [1] |

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of EBI2/GPR183 and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Differentiation of U937 Cells

The human monocytic cell line U937 is a suitable model for studying EBI2-mediated cell migration.

-

Cell Line: U937 (ATCC® CRL-1593.2™)

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

Differentiation (optional, for macrophage-like phenotype): To differentiate U937 monocytes into macrophage-like cells, treat with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 10-100 ng/mL for 48-72 hours.[4] Differentiated cells will become adherent.

EBI2-Mediated Cell Migration Assay (Transwell Assay)

This assay measures the ability of this compound to inhibit the migration of EBI2-expressing cells towards an agonist.

Materials:

-

U937 cells

-

Serum-free RPMI-1640 medium with 1% BSA

-

7α,25-dihydroxycholesterol (7α,25-OHC)

-

This compound

-

Transwell plates with 5.0 µm pore size polycarbonate membranes (e.g., Corning HTS Transwell-96)[3]

-

Cell viability reagent (e.g., Cell Counting Kit-8)[3]

-

Plate reader

Protocol:

-

Harvest U937 cells and wash twice with serum-free RPMI-1640. Resuspend cells in serum-free RPMI-1640 with 1% BSA to a final concentration of 2 x 10⁶ cells/mL.

-

Prepare serial dilutions of this compound in the cell suspension and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

Fill the lower chambers of the Transwell plate with 240 µL of serum-free RPMI-1640 containing 1% BSA and 10 nM 7α,25-OHC.[3] Include a negative control with no chemoattractant.

-

Carefully place the Transwell inserts into the lower chambers.

-

Add 80 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of each insert (1.6 x 10⁵ cells per well).[3]

-

Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[3]

-

After incubation, carefully remove the inserts. To quantify the migrated cells in the lower chamber, add a cell viability reagent (e.g., CCK-8) and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).[3]

-

Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Gαi Protein Activation Assay (GTP Turnover Assay)

This biochemical assay measures the ability of this compound to inhibit EBI2-mediated Gαi protein activation.

Materials:

-

Purified EBI2 receptor

-

Heterotrimeric Gαi protein

-

GTP

-

GDP

-

7α,25-OHC

-

This compound

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% L-MNG/0.001% CHS, 200 µM TCEP, 20 mM MgCl₂, 20 µM GDP)[3]

-

GTPase-Glo™ Assay kit (Promega) or similar

Protocol:

-

Prepare a solution of purified EBI2 (e.g., 2 µM) in assay buffer containing 10 µM GTP.[3]

-

Add varying concentrations of this compound to the EBI2 solution, along with a fixed concentration of 7α,25-OHC (e.g., 100 nM).[3] Include a vehicle control.

-

Initiate the reaction by adding the Gαi protein (e.g., 2.5 µM).

-

Incubate for 60 minutes at room temperature.[3]

-

Stop the reaction and measure the amount of remaining GTP using a detection reagent like GTPase-Glo™. This reagent converts GTP to ATP, which then generates a luminescent signal.

-

Measure luminescence using a plate reader.

-

A decrease in signal indicates GTP hydrolysis (G protein activation). Calculate the percent inhibition of G protein activation for each this compound concentration and determine the IC₅₀ value.

Calcium Mobilization Assay

This cell-based functional assay measures the inhibition of EBI2-induced intracellular calcium release by this compound.

Materials:

-

CHO or HEK293 cells stably expressing EBI2

-

Culture medium appropriate for the cell line

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)[5]

-

Assay buffer (e.g., Ringer's Solution: 155 mM NaCl, 4.5 mM KCl, 2 mM MgCl₂, 10 mM dextrose, 5 mM HEPES, pH 7.4, supplemented with 1 mM CaCl₂)[5]

-

7α,25-OHC

-

This compound

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Seed EBI2-expressing cells in a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.

-

Remove the culture medium and wash the cells with assay buffer.

-

Load the cells with a calcium-sensitive dye (e.g., 1 µM Fura-2 AM) in assay buffer for 60 minutes at 37°C in the dark.[5]

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 30-60 minutes at 37°C.[5]

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject a solution of 7α,25-OHC (to achieve a final concentration that elicits a submaximal response, e.g., EC₈₀) and immediately begin kinetic fluorescence measurements.

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

Calculate the inhibition of the calcium response for each this compound concentration and determine the IC₅₀ value.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.

References

- 1. Identification and characterization of small molecule modulators of the Epstein-Barr virus-induced gene 2 (EBI2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Reactive Oxygen Species Imaging in U937 Cells [frontiersin.org]

- 5. Structural Requirements for the Inhibition of Calcium Mobilization and Mast Cell Activation by the Pyrazole Derivative BTP2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NIBR189 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR189 is a potent and selective antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as G protein-coupled receptor 183 (GPR183). EBI2 is a key regulator of immune cell migration and function, and its endogenous ligands are oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC). By blocking the interaction of oxysterols with EBI2, this compound effectively inhibits downstream signaling cascades, making it a valuable tool for studying the physiological and pathological roles of the EBI2 pathway. These application notes provide detailed protocols for the use of this compound in various cell culture-based assays.

Mechanism of Action

This compound functions as a competitive antagonist at the EBI2 receptor. EBI2 is a G protein-coupled receptor that primarily signals through the Gi/o family of G proteins. Activation of EBI2 by its oxysterol ligands leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (p38 and ERK) and calcium mobilization. These signaling events are crucial for directing the migration of various immune cells, including B cells, T cells, and macrophages, to specific locations within lymphoid tissues. This compound blocks these downstream effects by preventing the initial ligand-receptor interaction.

Signaling Pathway of EBI2/GPR183

Caption: EBI2/GPR183 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound activity in various assays.

| Parameter | Species | Assay | Cell Line/System | Value | Reference |

| IC₅₀ | Human | EBI2 Antagonism | Recombinant receptor | 11 nM | [1] |

| IC₅₀ | Mouse | EBI2 Antagonism | Recombinant receptor | 16 nM | [1] |

| IC₅₀ | Human | Cell Migration | U937 cells | 0.3 nM | [1] |

| IC₅₀ | Human | Gαi Protein Activation | Detergent solution | ~0.23 µM | |

| Effective Concentration | Mouse | Macrophage Migration Inhibition | RAW264.7 cells | 10 µM | [2] |

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

-

Cell culture medium appropriate for the cell line

Protocol:

-

Reconstitution of Stock Solution (10 mM):

-

This compound is typically supplied as a solid. To prepare a 10 mM stock solution, reconstitute the powder in an appropriate volume of DMSO. For example, for 1 mg of this compound (Molecular Weight: 429.53 g/mol ), add 232.8 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

-

2. Cell Migration Assay (Transwell Method)

This protocol is designed to assess the inhibitory effect of this compound on the migration of immune cells, such as the human monocytic cell line U937 or the murine macrophage cell line RAW264.7.

Materials:

-

U937 or RAW264.7 cells

-

Complete RPMI-1640 or DMEM medium (supplemented with 10% FBS, penicillin/streptomycin)

-

Serum-free medium

-

Chemoattractant (e.g., 7α,25-OHC, or conditioned medium)

-

This compound working solutions

-

Transwell inserts (e.g., 8 µm pore size for monocytes/macrophages)

-

24-well companion plates

-

Cell scraper or trypsin-EDTA

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Microscope

Experimental Workflow for Transwell Migration Assay

Caption: A typical workflow for a Transwell cell migration assay using this compound.

Protocol:

-

Cell Preparation:

-

Culture U937 or RAW264.7 cells in complete medium until they reach the desired confluency.

-

The day before the assay, harvest the cells and resuspend them in serum-free medium. Incubate for 2-4 hours to starve the cells.

-

-

Assay Setup:

-

Add 600 µL of medium to the lower wells of a 24-well plate. This can be serum-free medium (negative control), medium containing a chemoattractant (positive control), or medium with chemoattractant and this compound.

-

Resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

In separate tubes, pre-incubate the cell suspension with different concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell inserts.

-

-

Incubation:

-

Place the Transwell inserts into the 24-well plate containing the chemoattractant.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a duration determined by the cell type's migration rate (typically 3-24 hours).

-

-

Quantification:

-

After incubation, carefully remove the Transwell inserts.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.